Cas no 321-75-5 (Ethanone,2-bromo-2-fluoro-1-phenyl-)
321-75-5 structure
Product Name:Ethanone,2-bromo-2-fluoro-1-phenyl-
CAS No:321-75-5
MF:C8H6BrFO
MW:217.035045146942
CID:293495
PubChem ID:12545127
Update Time:2025-04-19
Ethanone,2-bromo-2-fluoro-1-phenyl- Chemical and Physical Properties
Names and Identifiers
-
- Ethanone,2-bromo-2-fluoro-1-phenyl-
- 2-bromo-2-fluoro-1-phenylethanone
- a-Bromo-a-fluoroacetophenone
- Acetophenone,2-bromo-2-fluoro- (8CI)
- SCHEMBL1110769
- alpha-bromo-2-fluoroacetophenone
- EN300-6474055
- 321-75-5
- 2-bromo-2-fluoro-1-phenyl-ethanone
- DTXSID90502023
- MFCD13173360
- 2-Bromo-2-fluoro-1-phenylethan-1-one
- Ethanone, 2-bromo-2-fluoro-1-phenyl- (9CI)
- CBLLCYODFDSRQA-UHFFFAOYSA-N
- fluorophenacyl bromide
-
- Inchi: 1S/C8H6BrFO/c9-8(10)7(11)6-4-2-1-3-5-6/h1-5,8H
- InChI Key: CBLLCYODFDSRQA-UHFFFAOYSA-N
- SMILES: BrC(C(C1C=CC=CC=1)=O)F
Computed Properties
- Exact Mass: 215.95861g/mol
- Monoisotopic Mass: 215.95861g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 143
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 17.1Ų
Ethanone,2-bromo-2-fluoro-1-phenyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6474055-0.05g |
2-bromo-2-fluoro-1-phenylethan-1-one |
321-75-5 | 95% | 0.05g |
$226.0 | 2023-06-01 | |
| Enamine | EN300-6474055-0.1g |
2-bromo-2-fluoro-1-phenylethan-1-one |
321-75-5 | 95% | 0.1g |
$337.0 | 2023-06-01 | |
| Enamine | EN300-6474055-0.25g |
2-bromo-2-fluoro-1-phenylethan-1-one |
321-75-5 | 95% | 0.25g |
$481.0 | 2023-06-01 | |
| Enamine | EN300-6474055-0.5g |
2-bromo-2-fluoro-1-phenylethan-1-one |
321-75-5 | 95% | 0.5g |
$758.0 | 2023-06-01 | |
| Enamine | EN300-6474055-1.0g |
2-bromo-2-fluoro-1-phenylethan-1-one |
321-75-5 | 95% | 1g |
$971.0 | 2023-06-01 | |
| Enamine | EN300-6474055-2.5g |
2-bromo-2-fluoro-1-phenylethan-1-one |
321-75-5 | 95% | 2.5g |
$1903.0 | 2023-06-01 | |
| Enamine | EN300-6474055-5.0g |
2-bromo-2-fluoro-1-phenylethan-1-one |
321-75-5 | 95% | 5g |
$2816.0 | 2023-06-01 | |
| Enamine | EN300-6474055-10.0g |
2-bromo-2-fluoro-1-phenylethan-1-one |
321-75-5 | 95% | 10g |
$4176.0 | 2023-06-01 | |
| A2B Chem LLC | AF98247-2.5g |
2-bromo-2-fluoro-1-phenylethan-1-one |
321-75-5 | 95% | 2.5g |
$2039.00 | 2024-04-20 | |
| A2B Chem LLC | AF98247-5g |
2-bromo-2-fluoro-1-phenylethan-1-one |
321-75-5 | 95% | 5g |
$3000.00 | 2024-04-20 |
Ethanone,2-bromo-2-fluoro-1-phenyl- Related Literature
-
1. Reactions of 1-aryl-2,2-dihalogenoethanone oximes with tetrasulfur tetranitride (S4N4): a general method for the synthesis of 3-aryl-4-halogeno-1,2,5-thiadiazolesSung Cheol Yoon,Jaeeock Cho,Kyongtae Kim J. Chem. Soc. Perkin Trans. 1 1998 109
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